molecular formula C19H14BrNO3 B415256 8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 324065-16-9

8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B415256
CAS No.: 324065-16-9
M. Wt: 384.2g/mol
InChI Key: DJCQKDBUAICQRS-UHFFFAOYSA-N
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Description

8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound features a chromene core with an allyl group at the 8-position, a bromophenyl group at the N-position, and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl bromide and a base such as potassium carbonate.

    Bromination: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Carboxamide Formation: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine, such as 4-bromoaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood but may involve interactions with various molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and DNA.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 8-allyl-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
  • 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

8-allyl-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.

Properties

IUPAC Name

N-(4-bromophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3/c1-2-4-12-5-3-6-13-11-16(19(23)24-17(12)13)18(22)21-15-9-7-14(20)8-10-15/h2-3,5-11H,1,4H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCQKDBUAICQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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